methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is a heterocyclic compound that features both pyrrole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate typically involves the formation of the pyrrole ring followed by the introduction of the furan moiety. One common method involves the reaction of 2-formyl-5-methylpyrrole with a furan derivative under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrrole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the compound’s ability to undergo redox reactions can influence cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate
- Methyl 2-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-3-carboxylate
- Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)thiophene-2-carboxylate
Uniqueness
Methyl 5-((2-formyl-5-methyl-1H-pyrrol-1-yl)methyl)furan-2-carboxylate is unique due to the specific positioning of the formyl and methyl groups on the pyrrole ring, as well as the presence of the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-[(2-formyl-5-methylpyrrol-1-yl)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-9-3-4-10(8-15)14(9)7-11-5-6-12(18-11)13(16)17-2/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOWEJKGZGBGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=C(O2)C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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